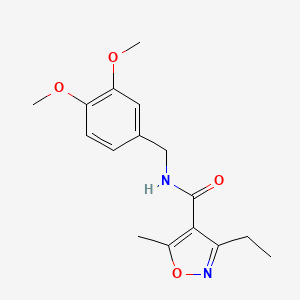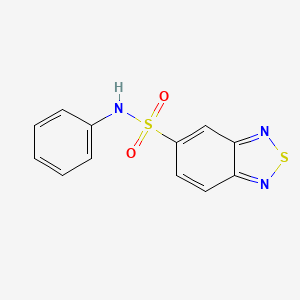
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAT belongs to the class of nitroaromatic compounds, which have been found to exhibit various pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, inhibit the growth of bacteria and fungi, and suppress the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through modifications to the synthesis process. This compound has also been found to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, this compound has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. This compound has shown promise as a potential anticancer and antimicrobial agent, and further studies are needed to determine its efficacy in vivo. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the specific enzymes and signaling pathways that are inhibited by this compound. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, making it more suitable for further research and development.
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis method has been optimized, and it exhibits several pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to develop this compound-based therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide involves the condensation of 2-thiophenecarboxylic acid with 2-amino-5-methoxyphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with nitric acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the process to achieve these goals.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-12-5-4-9(15(17)18)7-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCXCJJRUQYILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)


![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)



